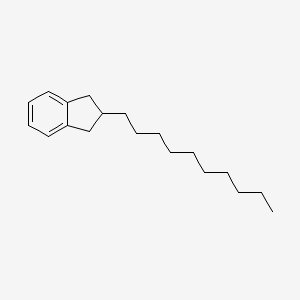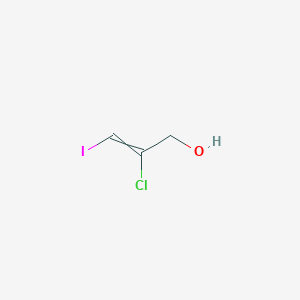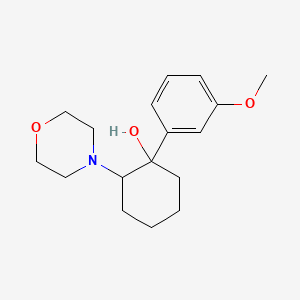
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol is a chemical compound characterized by the presence of a methoxyphenyl group attached to a morpholinocyclohexanol structure
Méthodes De Préparation
The synthesis of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with morpholinocyclohexanol under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(m-Methoxyphenyl)-2-morpholinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For instance, its analgesic effects may be mediated through interactions with opioid receptors or other pain-related pathways .
Comparaison Avec Des Composés Similaires
1-(m-Methoxyphenyl)-2-morpholinocyclohexanol can be compared with similar compounds such as:
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound shares a similar structure but differs in the presence of an aminomethyl group instead of a morpholine ring.
1-(3-Methoxyphenyl)piperazine: Another related compound, which has a piperazine ring instead of a morpholinocyclohexanol structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73806-56-1 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-morpholin-4-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO3/c1-20-15-6-4-5-14(13-15)17(19)8-3-2-7-16(17)18-9-11-21-12-10-18/h4-6,13,16,19H,2-3,7-12H2,1H3 |
Clé InChI |
WLRVAMLHQPIKHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCCCC2N3CCOCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


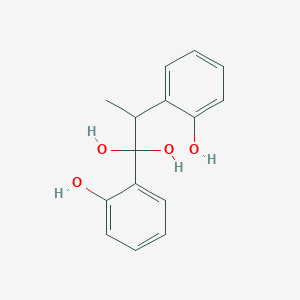
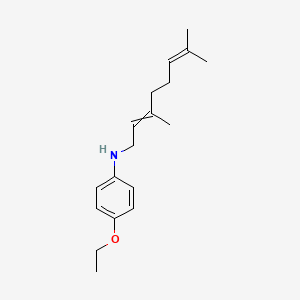
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
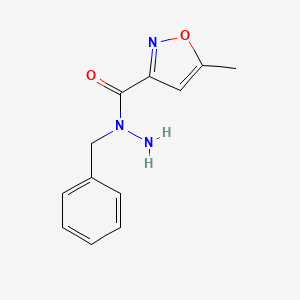
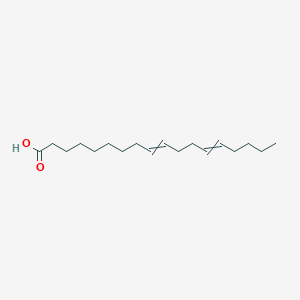
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


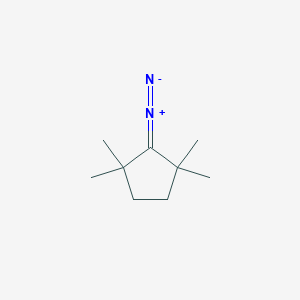
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)


